molecular formula C14H21BrO B4779609 2-(6-Bromohexoxy)-1,3-dimethylbenzene

2-(6-Bromohexoxy)-1,3-dimethylbenzene

Cat. No.: B4779609
M. Wt: 285.22 g/mol
InChI Key: IUODCAHNFOBKER-UHFFFAOYSA-N
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Description

2-(6-Bromohexoxy)-1,3-dimethylbenzene is a brominated aromatic compound characterized by a benzene ring substituted with two methyl groups at the 1- and 3-positions and a 6-bromohexoxy chain at the 2-position. The bromohexoxy group consists of a six-carbon alkyl chain terminated by a bromine atom, which enhances the compound’s reactivity in nucleophilic substitution reactions. This structural feature distinguishes it from simpler methyl-substituted benzenes and enables its use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers .

The compound’s molecular formula is C₁₅H₂₁BrO, with an average molecular weight of 297.23 g/mol. Its lipophilicity, conferred by the bromohexyl chain, suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate, though aqueous solubility is likely low.

Properties

IUPAC Name

2-(6-bromohexoxy)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-12-8-7-9-13(2)14(12)16-11-6-4-3-5-10-15/h7-9H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUODCAHNFOBKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromohexoxy)-1,3-dimethylbenzene typically involves the nucleophilic substitution reaction of 1,3-dimethylbenzene with 6-bromohexanol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromohexoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(6-azidohexoxy)-1,3-dimethylbenzene, while oxidation with potassium permanganate could produce 2-(6-hydroxyhexoxy)-1,3-dimethylbenzene .

Scientific Research Applications

2-(6-Bromohexoxy)-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Bromohexoxy)-1,3-dimethylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. This results in the formation of a new carbon-nucleophile bond .

Comparison with Similar Compounds

Structural Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(6-Bromohexoxy)-1,3-dimethylbenzene 1,3-dimethylbenzene + 2-(6-bromohexoxy) C₁₅H₂₁BrO 297.23 Bromine acts as a leaving group; long alkyl chain increases lipophilicity.
1,3-Dimethylbenzene (m-Xylene) 1,3-dimethylbenzene C₈H₁₀ 106.17 Simple aromatic hydrocarbon; volatile; used as a solvent .
2-((2-(2,6-Dimethylphenoxy)ethyl)thio)-1H-benzimidazole 2,6-dimethylphenoxy ethylthio + benzimidazole C₁₇H₁₈N₂OS 298.40 Combines aromatic and heterocyclic moieties; used in medicinal chemistry .
2-({2-[(6-Bromohexyl)oxy]ethoxy}methyl)-1,3-dichlorobenzene 1,3-dichlorobenzene + bromohexoxy-ethoxymethyl C₁₅H₂₁BrCl₂O₂ 384.14 Dichloro and ethoxy groups enhance electronic complexity .

Key Observations :

  • The bromohexoxy chain in this compound provides synthetic versatility compared to non-brominated analogs like m-xylene.
  • Dichloro and ethoxy substitutions in related compounds (e.g., ) increase molecular weight and polarity but reduce nucleophilic reactivity compared to the bromine-terminated chain .
Toxicity and Environmental Impact
  • Substituted Benzene Toxicity: ranks dimethylbenzenes (xylenes) as less toxic than halogenated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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